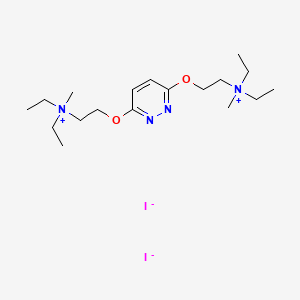
Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(diethylmethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of pyridazine and azanium groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide typically involves multiple steps. The process begins with the preparation of the pyridazine core, followed by the introduction of ethoxy and azanium groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triazolo ring compounds: Compounds with similar ring structures but different functional groups.
Uniqueness
2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide is unique due to its combination of pyridazine and azanium groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C18H36I2N4O
- Synonyms: (3,6-Pyridazinediylbis(oxyethylene))bis(diethylmethylammonium iodide)
This compound belongs to a class of quaternary ammonium compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Antimicrobial Properties
Quaternary ammonium compounds often exhibit significant antimicrobial properties. They can disrupt microbial cell membranes, leading to cell lysis. Studies have shown that similar compounds can be effective against a range of bacteria and fungi, making them potential candidates for disinfectants and antiseptics.
Cytotoxicity
Research indicates that certain quaternary ammonium compounds possess cytotoxic effects on cancer cells. For instance, compounds with similar structural motifs have been studied for their ability to induce apoptosis in various cancer cell lines. The mechanism typically involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Antiviral Activity
Some studies suggest that quaternary ammonium compounds can inhibit viral replication. They may interfere with viral entry into host cells or disrupt viral envelope integrity. This property is particularly relevant in the context of emerging viral infections.
Case Studies
- Antimicrobial Efficacy: A study evaluated the antimicrobial efficacy of various quaternary ammonium compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds significantly reduced bacterial viability at low concentrations.
- Cytotoxicity Assessment: A comparative analysis was conducted on the cytotoxic effects of several quaternary ammonium derivatives on human cancer cell lines. The study found that specific structural modifications enhanced cytotoxicity, suggesting a structure-activity relationship.
Research Findings
- Mechanism of Action: The primary mode of action for many quaternary ammonium compounds involves membrane disruption, leading to leakage of intracellular components.
- Synergistic Effects: Some studies have explored the synergistic effects of combining these compounds with traditional antibiotics to enhance antimicrobial activity.
Properties
CAS No. |
109643-89-2 |
|---|---|
Molecular Formula |
C18H36I2N4O2 |
Molecular Weight |
594.3 g/mol |
IUPAC Name |
2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C18H36N4O2.2HI/c1-7-21(5,8-2)13-15-23-17-11-12-18(20-19-17)24-16-14-22(6,9-3)10-4;;/h11-12H,7-10,13-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
VFMGZFXDVMPDBP-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CCOC1=NN=C(C=C1)OCC[N+](C)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















